Physicochemical Property Differentiation vs. Non-Methoxylated Isothiazole-4-carbonitriles
The target compound exhibits a significantly higher Topological Polar Surface Area (TPSA) and hydrogen-bond acceptor (HBA) count compared to non-methoxylated analogs, which directly influences membrane permeability and solubility profiles. Compared to 3-bromoisothiazole-4-carbonitrile, the target compound's TPSA is more than doubled, while its predicted lipophilicity (XLogP3) is lower, indicating a markedly different absorption, distribution, metabolism, and excretion (ADME) starting point for drug discovery programs [1].
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) and Lipophilicity |
|---|---|
| Target Compound Data | TPSA = 83.4 Ų; XLogP3 = 1.3; HBA = 5 |
| Comparator Or Baseline | 3-Bromoisothiazole-4-carbonitrile (CAS 1268247-73-9): TPSA = 36.68 Ų; XLogP3 = 1.78; HBA = 3 |
| Quantified Difference | TPSA increase of +46.7 Ų (127% relative increase); XLogP3 decrease of -0.48 units; HBA increase of +2 acceptors |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs) and Chemscene vendor data |
Why This Matters
A compound's TPSA and logP are critical parameters for predicting oral bioavailability and blood-brain barrier penetration; the 2.3-fold higher TPSA of the target compound indicates it will behave very differently in biological systems compared to a halogenated 4-carbonitrile analog, making it the preferred choice for projects requiring lower lipophilicity and enhanced solubility.
- [1] PubChem. (2026). Compound Summary: Dimethoxy-1,2-thiazole-4-carbonitrile (CID 69332522). National Institutes of Health. View Source
